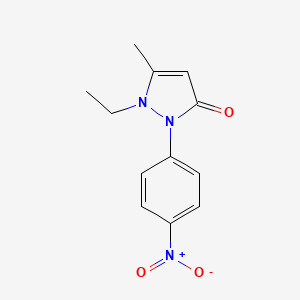
1-Ethyl-5-methyl-2-(4-nitrophenyl)-1,2-dihydro-3h-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a nitrophenyl group attached to a pyrazolone ring. It is of interest in various fields of research due to its potential biological activities and applications in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include ethyl acetoacetate, hydrazine hydrate, and 4-nitrobenzaldehyde.
Condensation Reaction: Ethyl acetoacetate reacts with hydrazine hydrate to form 3-methyl-1-phenyl-2-pyrazolin-5-one.
Nitration: The pyrazolone derivative is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the para position of the phenyl ring.
Alkylation: The final step involves the alkylation of the pyrazolone ring with ethyl iodide to obtain 1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one.
Industrial Production Methods
In an industrial setting, the synthesis of 1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Oxidized Products: Oxidation reactions yield various oxidized products depending on the conditions used.
Substituted Derivatives: Substitution reactions produce derivatives with different functional groups.
科学的研究の応用
1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects.
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Similar structure but lacks the ethyl and nitrophenyl groups.
4-Nitrophenylhydrazine: Contains the nitrophenyl group but lacks the pyrazolone ring.
Ethyl acetoacetate: A starting material in the synthesis but lacks the pyrazolone ring and nitrophenyl group.
Uniqueness
1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential biological activities compared to similar compounds.
特性
CAS番号 |
88585-26-6 |
|---|---|
分子式 |
C12H13N3O3 |
分子量 |
247.25 g/mol |
IUPAC名 |
1-ethyl-5-methyl-2-(4-nitrophenyl)pyrazol-3-one |
InChI |
InChI=1S/C12H13N3O3/c1-3-13-9(2)8-12(16)14(13)10-4-6-11(7-5-10)15(17)18/h4-8H,3H2,1-2H3 |
InChIキー |
GAIPWDYZJUSNKM-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


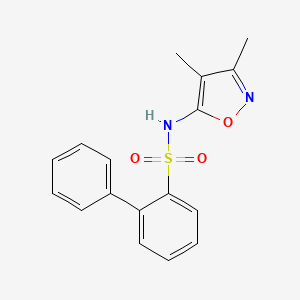
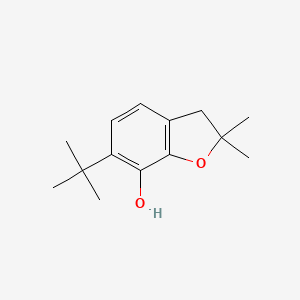

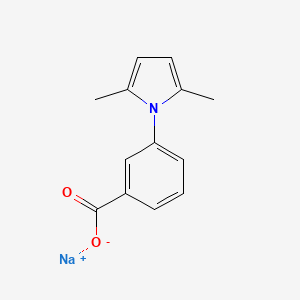
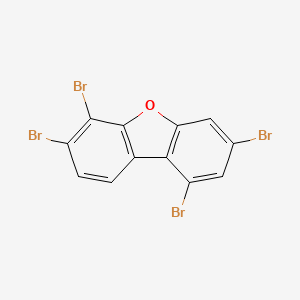
![4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine](/img/structure/B12902067.png)
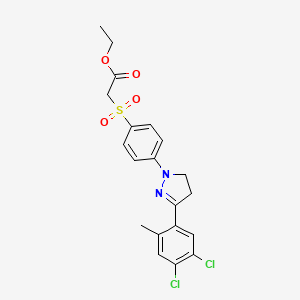
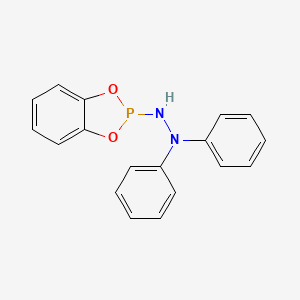
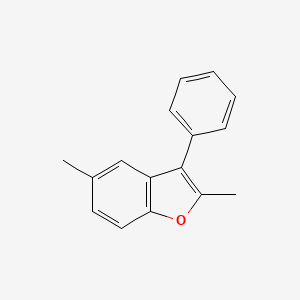
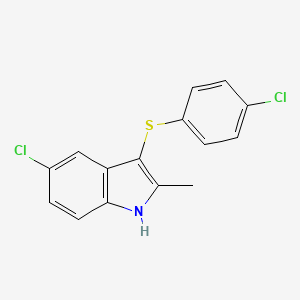
![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
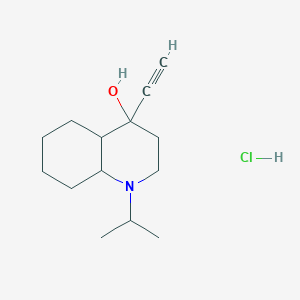
![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)
